molecular formula C8H18N2O B3158587 2-Amino-4-methyl-pentanoic acid ethylamide CAS No. 859194-78-8

2-Amino-4-methyl-pentanoic acid ethylamide

Cat. No.: B3158587
CAS No.: 859194-78-8
M. Wt: 158.24 g/mol
InChI Key: ODAKRYUDLXZGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methyl-pentanoic acid ethylamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique properties, making it a valuable subject of study in various fields such as drug development, molecular biology, and neurochemistry.

Scientific Research Applications

2-Amino-4-methyl-pentanoic acid ethylamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Safety and Hazards

The safety information for “2-Amino-4-methyl-pentanoic acid ethylamide” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-pentanoic acid ethylamide typically involves the reaction of 2-Amino-4-methyl-pentanoic acid with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and purity. This may include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-pentanoic acid ethylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

2-Amino-4-methyl-pentanoic acid ethylamide can be compared with other similar compounds such as:

    Leucine: 2-Amino-4-methyl-pentanoic acid.

    Isoleucine: 2-Amino-3-methyl-pentanoic acid.

    Valine: 2-Amino-3-methyl-butanoic acid.

Uniqueness

What sets this compound apart is its ethylamide group, which imparts unique chemical and biological properties. This modification enhances its potential for therapeutic applications and makes it a valuable compound for research and industrial use.

Properties

IUPAC Name

2-amino-N-ethyl-4-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-4-10-8(11)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAKRYUDLXZGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(CC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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